2-Propyn-1-one, 1-(2-thienyl)-
Description
Contextualizing Acetylenic Ketones (Ynones) as Key Intermediates in Modern Synthesis
Acetylenic ketones, commonly referred to as ynones, are a class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon triple bond. This arrangement results in a highly electrophilic system, susceptible to a wide array of nucleophilic attacks and cycloaddition reactions. The polarization of the molecule makes both the carbonyl carbon and the β-acetylenic carbon electrophilic centers. This dual reactivity allows ynones to serve as versatile intermediates in the synthesis of a multitude of organic molecules, including various heterocyclic systems. Their ability to participate in reactions such as Michael additions, conjugate additions, and various cycloadditions makes them indispensable tools for the synthetic organic chemist. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com
Significance of the Thiophene (B33073) Moiety in Design and Synthesis of Functional Molecules
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a ubiquitous structural motif in a vast number of biologically active compounds and functional organic materials. Its presence can significantly influence the physicochemical properties of a molecule, including its electronic characteristics, lipophilicity, and metabolic stability. Thiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. ptfarm.pl In materials science, the electron-rich nature of the thiophene ring makes it a key component in the design of organic semiconductors and other functional materials. ptfarm.pl The stability of the thiophene ring to various reaction conditions, including those involving electrophilic substitution, further enhances its appeal as a core structural unit in synthetic chemistry. nih.gov
Overview of Current Research Trajectories for 2-Propyn-1-one, 1-(2-thienyl)- and Related Architectures
Current research on 2-Propyn-1-one, 1-(2-thienyl)- and its analogues is largely focused on harnessing their reactive nature for the construction of complex heterocyclic systems. The exploration of their participation in cycloaddition reactions, particularly with 1,3-dipoles, to generate five-membered heterocycles like pyrazoles and isoxazoles is a prominent area of investigation. Furthermore, their utility as Michael acceptors in conjugate addition reactions allows for the introduction of a variety of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. Metal-catalyzed transformations of these thienyl propynones are also being explored to unlock novel synthetic pathways and access unique molecular scaffolds. The overarching goal of this research is to expand the synthetic toolbox for the efficient and regioselective preparation of functionalized thiophene-containing molecules with potential applications in medicinal chemistry and materials science.
Chemical Properties of 2-Propyn-1-one, 1-(2-thienyl)-
| Property | Value |
| Molecular Formula | C₇H₄OS |
| Molecular Weight | 136.17 g/mol |
| Appearance | Not explicitly found in search results, but likely a solid or oil. |
| Solubility | Not explicitly found in search results, but likely soluble in common organic solvents. |
Spectroscopic Data of 2-Propyn-1-one, 1-(2-thienyl)-
While specific, experimentally verified spectra for 2-Propyn-1-one, 1-(2-thienyl)- were not found in the provided search results, typical spectroscopic features can be predicted based on its structure and data from analogous compounds. nih.govresearchgate.netprimescholars.comnih.govresearchgate.net
| Spectroscopy | Predicted Characteristic Signals |
| ¹H NMR | Signals corresponding to the acetylenic proton (a singlet), and three protons of the thiophene ring (doublet of doublets, and two doublets). |
| ¹³C NMR | Resonances for the carbonyl carbon, two acetylenic carbons, and four carbons of the thiophene ring. |
| Infrared (IR) | Characteristic stretching vibrations for the C≡C triple bond, the C=O carbonyl group, and C-H and C-S bonds of the thiophene ring. |
Structure
3D Structure
Properties
CAS No. |
15787-96-9 |
|---|---|
Molecular Formula |
C7H4OS |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
1-thiophen-2-ylprop-2-yn-1-one |
InChI |
InChI=1S/C7H4OS/c1-2-6(8)7-4-3-5-9-7/h1,3-5H |
InChI Key |
XVAZVTSLFUNLTE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Propyn 1 One, 1 2 Thienyl
Chemo- and Regioselective Synthesis of Thienyl Propynyl (B12738560) Ketones
The controlled synthesis of thienyl propynyl ketones presents a challenge in achieving high chemo- and regioselectivity. nih.govnih.govrsc.orgmdpi.com Chemists must direct the reaction to form the desired constitutional isomer while preserving other sensitive functional groups within the molecule. The development of selective synthetic routes is crucial for accessing these valuable chemical intermediates.
Traditional Approaches to Acylacetylenes Incorporating Thienyl Moieties
Classical methods for the synthesis of ynones, including those with thienyl groups, have laid the groundwork for modern strategies. researchgate.net One of the most fundamental approaches is the oxidation of the corresponding secondary propargylic alcohols. researchgate.netresearchgate.net In this case, the precursor 1-(2-thienyl)-2-propyn-1-ol is oxidized to yield the target ynone, 2-propyn-1-one, 1-(2-thienyl)-. researchgate.netchemspider.com Various oxidizing agents, such as Jones reagent (chromium trioxide in sulfuric acid), can be employed for this transformation.
Another established route involves the acylation of metal acetylides. This can be achieved by reacting a terminal alkyne with a strong base to form an acetylide, which then acts as a nucleophile, attacking a thiophene-derived acylating agent like an acyl chloride or an anhydride (B1165640).
Modern Catalytic Strategies in Thienyl Ynone Synthesis (e.g., Palladium-Catalyzed Reactions)
Modern synthetic chemistry has seen a shift towards catalytic methods, which offer milder reaction conditions, higher efficiency, and greater functional group tolerance. researchgate.net Palladium-catalyzed cross-coupling reactions are particularly prominent in ynone synthesis. researchgate.netnih.gov
The carbonylative Sonogashira coupling is a powerful method for this purpose. researchgate.net This reaction typically involves the coupling of a thienyl halide (e.g., 2-iodothiophene (B115884) or 2-bromothiophene) with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, a base, and carbon monoxide (CO) as the carbonyl source. This process efficiently constructs the ynone in a single step.
Recent advancements in this area include:
Sequential Carbonylation/Alkynylation: Palladium catalysts enable a sequential process where carbon monoxide is first inserted, followed by coupling with the alkyne, leading to the ynone product. rsc.org
Sustainable Catalysis: The use of palladium nanoparticles (PdNPs) as catalysts is an emerging trend, offering high catalytic activity and the potential for catalyst recycling, aligning with the principles of green chemistry. mdpi.com
Electrochemical Methods: Electrochemical palladium-catalyzed oxidative carbonylation has been developed, using electricity to drive the reaction under mild conditions (e.g., 1 atm of CO), avoiding the need for chemical oxidants. nih.gov
| Strategy | Typical Reactants | Key Features | Reference |
|---|---|---|---|
| Carbonylative Sonogashira Coupling | Thienyl Halide, Terminal Alkyne, CO | Single-step ynone formation; widely applicable. | researchgate.net |
| Sequential Carbonylation/Alkynylation | Thienyl derivative, CO, Alkyne | High atom- and step-economy; good functional group compatibility. | rsc.org |
| Palladium Nanoparticle (PdNP) Catalysis | Thienyl Halide, Terminal Alkyne, CO | Sustainable approach; potential for catalyst recyclability. | mdpi.com |
| Electrochemical Carbonylation | Arylhydrazines, Alkynes, CO | Operates under mild conditions; avoids chemical oxidants. | nih.gov |
Multicomponent and Cascade Reactions for Enhanced Synthetic Efficiency
To improve synthetic efficiency, chemists are increasingly turning to multicomponent reactions (MCRs) and cascade (or domino) reactions. researchgate.netwhiterose.ac.ukresearchgate.net An MCR, such as the palladium-catalyzed carbonylative Sonogashira coupling, brings together three or more reactants (the thienyl halide, carbon monoxide, and the alkyne) in a single pot to form the product, saving time, reagents, and purification steps. researchgate.net
Cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur under the same reaction conditions without the need to isolate intermediates. For thienyl ynones, a synthetic strategy could involve the initial formation of the ynone, which then participates in a subsequent, in-situ cyclization or addition reaction. whiterose.ac.ukresearchgate.net Such processes are highly valued for their ability to rapidly build molecular complexity from simple starting materials.
Development of Novel Precursors and Synthetic Equivalents for Thienyl Propynones
Research continues to uncover novel precursors and synthetic equivalents to broaden the accessibility of thienyl propynones. One innovative approach involves the in-situ generation of alkynylzinc reagents. researchgate.net This method uses a lithium acetylide, generated from a terminal alkyne, which then reacts with a zinc halide. The resulting alkynylzinc species can undergo a Negishi cross-coupling reaction with a thienyl halide. researchgate.net This strategy avoids the use of more sensitive organometallic reagents and can often be performed at room temperature.
The use of acid anhydrides as an alternative to acyl chlorides has also been explored, particularly in continuous flow systems. researchgate.net This metal-free approach reacts a terminal alkyne with an anhydride to generate the ynone under mild conditions with short reaction times. researchgate.net
The primary precursor, 1-(2-thienyl)-2-propyn-1-ol, remains a crucial synthetic equivalent. chemspider.com Its straightforward synthesis and subsequent oxidation to the target ketone represent a reliable two-step pathway to 2-propyn-1-one, 1-(2-thienyl)-. researchgate.net
Functional Group Tolerance and Substrate Scope in Thienyl Ynone Preparation
The utility of a synthetic method is often defined by its substrate scope and tolerance for various functional groups. Modern catalytic methods, particularly those catalyzed by palladium, generally exhibit excellent functional group tolerance. researchgate.netrsc.org This allows for the synthesis of a wide array of substituted thienyl ynones, which can be used to create libraries of compounds for biological screening or materials development.
The reactions are often compatible with various substituents on both the thiophene (B33073) ring and the alkyne partner. This tolerance is critical when synthesizing complex molecules where sensitive groups must be preserved throughout the synthetic sequence. For example, palladium-catalyzed methods can accommodate a range of electronically diverse aryl and vinyl iodides in coupling reactions. researchgate.net The development of robust protocols that work on a gram scale further enhances the practical applicability of these synthetic strategies. researchgate.net
| Functional Group Class | Examples | Compatibility | Reference |
|---|---|---|---|
| Halogens | -F, -Cl, -Br | Generally well-tolerated, can be used for further cross-coupling. | researchgate.netrsc.org |
| Ethers | -OCH3, -OEt | Typically stable under palladium-catalyzed conditions. | researchgate.net |
| Esters | -COOCH3, -COOEt | Compatible with many modern catalytic systems. | researchgate.net |
| Amides | -CONR2 | Generally tolerated, offering handles for further diversification. | researchgate.net |
| Other Heterocycles | Pyridyl, Furyl | Can often be incorporated into the substrate scope. | rsc.org |
Elucidation of Reactivity and Mechanistic Pathways of 2 Propyn 1 One, 1 2 Thienyl
Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl system in 2-Propyn-1-one, 1-(2-thienyl)- is a key feature that dictates its reactivity, making it susceptible to nucleophilic attacks at the carbonyl carbon and the β-carbon.
Reactivity with Heteroatom Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur Species)
Studies on analogous compounds, such as 1-aryl-2-propyn-1-ones, have provided insights into the reactivity of 2-Propyn-1-one, 1-(2-thienyl)- with heteroatom nucleophiles. For instance, research on the Michael-type addition of primary amines to 1-phenyl-2-propyn-1-one has shown that the reaction proceeds readily. nih.gov A linear Brønsted-type plot with a small βnuc value (βnuc = 0.30) was obtained for reactions with non-alpha-nucleophile amines, indicating a moderate sensitivity of the reaction rate to the basicity of the amine. nih.gov
Hydrazine (B178648), an alpha-nucleophile, exhibits enhanced reactivity compared to other primary amines of similar basicity, a phenomenon known as the alpha-effect. nih.gov The magnitude of this effect can be influenced by substituents on the aromatic ring. nih.gov For the reaction with hydrazine, a solvent kinetic isotope effect was observed (kH2O/kD2O = 1.86), suggesting a different transition state compared to reactions with other primary amines where this effect was absent. nih.gov It is proposed that the reaction with hydrazine proceeds through a five-membered intramolecular hydrogen-bonded transition state, while other primary amines react via a six-membered intermolecular hydrogen-bonded structure. nih.gov
These findings suggest that 2-Propyn-1-one, 1-(2-thienyl)- would react similarly with nitrogen nucleophiles, with the thienyl group influencing the electron density of the carbonyl system and thus the reaction rates. The reactivity with oxygen and sulfur nucleophiles is also expected to follow similar Michael-type addition pathways, with the nucleophilicity of the species playing a crucial role.
Reactions with Carbon-Based Nucleophiles and Their Synthetic Utility
The reaction of 2-Propyn-1-one, 1-(2-thienyl)- with carbon-based nucleophiles is a valuable tool for carbon-carbon bond formation. These reactions are synthetically useful for constructing more complex molecular architectures. While specific studies on 2-Propyn-1-one, 1-(2-thienyl)- with carbon nucleophiles are not detailed in the provided search results, the general reactivity of α,β-ynones allows for predictions. Organocuprates, Grignard reagents, and enolates are common carbon nucleophiles that would readily add to the β-position of the triple bond. The resulting vinyl metallic or enolate species can then be trapped with electrophiles to introduce further functionality.
Pericyclic Reactions and Annulation Strategies
Pericyclic reactions represent a powerful class of concerted reactions that proceed through a cyclic transition state. For 2-Propyn-1-one, 1-(2-thienyl)-, these reactions offer efficient routes to cyclic and heterocyclic systems.
Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2] Cycloadditions)
Cycloaddition reactions involve the combination of two π-electron systems to form a ring. libretexts.org The alkyne moiety in 2-Propyn-1-one, 1-(2-thienyl)- can participate as a 2π component in various cycloadditions.
[4+2] Cycloadditions (Diels-Alder Reactions): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org The activated triple bond of 2-Propyn-1-one, 1-(2-thienyl)- makes it a good dienophile. For example, its reaction with a furan (B31954) derivative would lead to the formation of a bicyclic adduct. beilstein-journals.org The stereochemistry of the product is controlled by the concerted nature of the reaction. libretexts.org
[3+2] Cycloadditions: 1,3-Dipolar cycloadditions are a type of [3+2] cycloaddition where a 1,3-dipole reacts with a dipolarophile. 2-Propyn-1-one, 1-(2-thienyl)- can act as a dipolarophile, reacting with dipoles such as azides, nitrile oxides, and diazo compounds to form five-membered heterocyclic rings.
[2+2] Cycloadditions: The formation of four-membered rings via [2+2] cycloaddition of two alkene-containing molecules typically requires photochemical activation. libretexts.orgyoutube.com The reaction of 2-Propyn-1-one, 1-(2-thienyl)- with an alkene under photochemical conditions could lead to the formation of a cyclobutene (B1205218) derivative. libretexts.org
Intramolecular Cyclization and Heterocycle Formation (e.g., Furan and Triazapentalene Derivatives)
Intramolecular cyclization of suitably substituted derivatives of 2-Propyn-1-one, 1-(2-thienyl)- can lead to the formation of various heterocyclic systems. For instance, intramolecular cyclization of arylpropargyl amides derived from electron-deficient α,β-alkenyl carboxylates has been shown to produce benz[f]isoindoline derivatives. rsc.org This reaction is thought to proceed through the formation of an allenic intermediate, followed by an intramolecular Diels-Alder reaction. rsc.org
While direct evidence for the formation of furan and triazapentalene derivatives from 2-Propyn-1-one, 1-(2-thienyl)- is not explicitly provided in the search results, analogous reactions suggest these are plausible transformations. The synthesis of furan derivatives can often be achieved from ynones, and the formation of triazapentalenes would likely involve a multi-step sequence, possibly initiated by a cycloaddition with an azide.
Metal-Catalyzed Transformations and Organometallic Intermediates
Metal catalysts can significantly influence the reactivity of 2-Propyn-1-one, 1-(2-thienyl)-, enabling transformations that are not accessible under thermal or photochemical conditions. These reactions often proceed through the formation of organometallic intermediates.
Ruthenium indenylidene complexes, for example, have been synthesized from related propargylic alcohols. rsc.org The formation of these complexes involves an acid-catalyzed reaction with a ruthenium precursor. rsc.org These ruthenium complexes are active catalysts for ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP). rsc.org
Gold(I) catalysis has been employed for the cycloisomerization of N-tethered indole- and dihydropyrrole-arylpropargyl substrates, leading to complex polycyclic N-heterocycles. rsc.org This process can be performed asymmetrically with high enantioselectivity. rsc.org
Copper-catalyzed reactions, such as the formal [2+1] cycloaddition of styrenes with α-bromocarbonyls, provide an efficient route to donor-acceptor cyclopropanes. rsc.org While not directly involving an ynone, this demonstrates the utility of copper in facilitating cyclization reactions that could be adapted to substrates derived from 2-Propyn-1-one, 1-(2-thienyl)-.
A formal, metal-free [2+2+2] cycloaddition strategy has been developed based on a cascade of an intramolecular propargylic ene reaction of a 1,6-diyne to form a vinylallene, which then undergoes a Diels-Alder reaction. nih.gov
Ruthenium-Catalyzed Alkyne Activations and Investigation of Allenylidene Intermediates
Ruthenium complexes are well-established catalysts for the activation of terminal alkynes, often proceeding through the formation of vinylidene or allenylidene intermediates. researchgate.net The activation of propargylic alcohols, which are the synthetic precursors to ynones like 1-(2-thienyl)-2-propyn-1-one, is a common route to generate these highly reactive species. acs.org
The reaction of a ruthenium complex, such as [RuCp(PPh₃)₂]Cl, with a propargylic alcohol like 1-(2-thienyl)-2-propyn-1-ol leads to the formation of a ruthenium-allenylidene complex. researchgate.netnih.gov These intermediates are characterized by a linear Ru=C=C=C structure and are subject to a variety of subsequent transformations. For instance, a ruthenium-allenylidene complex bearing a thienyl group has been shown to undergo ring expansion when a cyclopropyl (B3062369) group is also present. researchgate.netnih.gov
Furthermore, these thienyl-substituted allenylidene complexes exhibit diverse reactivity with nucleophiles. Reaction with pyrrole (B145914) can lead to complex cycloadducts through consecutive C-C bond formations. researchgate.netnih.gov The reduction of the cumulative double bonds in the allenylidene ligand can be achieved with reagents like sodium borohydride (B1222165) (NaBH₄), with the solvent playing a crucial role in the regioselectivity of the reduction. researchgate.netnih.gov The general principle of forming these intermediates opens up pathways for asymmetric propargylic substitution reactions, where thienyl-substituted substrates have proven to be effective.
Table 1: Ruthenium-Catalyzed Activation and Reactions
| Reactant (Precursor) | Catalyst System | Intermediate | Subsequent Reaction | Product Type |
|---|---|---|---|---|
| 1-(2-Thienyl)propargyl alcohol | [RuCp(PPh₃)₂]Cl | Thienyl-substituted Ruthenium Allenylidene | Reaction with Pyrrole | Cycloadduct |
| 1-(2-Thienyl)propargyl alcohol | [RuCp(PPh₃)₂]Cl | Thienyl-substituted Ruthenium Allenylidene | Reduction with NaBH₄ | Reduced Allenyl/Allyl Complex |
| Thienyl-substituted Propargylic Ester | Ru or Cu Catalyst | Metal Allenylidene | Asymmetric Propargylic Substitution | Chiral β-Ethynyl Ketone |
Iron- and Osmium-Mediated Processes and Exploration of Non-Vinylidene Pathways
While many transition metal-catalyzed reactions of alkynes are proposed to proceed via vinylidene or allenylidene intermediates, recent studies have uncovered alternative "non-vinylidene" pathways, particularly in iron-catalyzed systems. acs.orgresearchgate.net Research on the iron(II)-induced cycloisomerization of pyridine-functionalized alkynes has challenged the universality of the vinylidene pathway, revealing that reaction conditions can tune the mechanism. acs.orgresearchgate.net Although not specifically demonstrated for 1-(2-thienyl)-2-propyn-1-one, these findings suggest that its iron-mediated reactions may also follow such unconventional routes.
A pertinent example of an iron-mediated process is the oxidative alkylation and cyclization of ynones. These reactions can proceed through radical intermediates, which represent a clear departure from vinylidene-based mechanisms. nih.gov In these transformations, an alkyl radical can add to the ynone, initiating a cascade that results in complex cyclic products. nih.gov
Osmium clusters are also known to react with acetylidic compounds. For example, triosmium carbonyl clusters react with acetylides to facilitate C-C bond formation between the acetylide and another alkyne molecule. This reactivity suggests that 1-(2-thienyl)-2-propyn-1-one could similarly be activated by osmium clusters, leading to oligomerization or coupling products. The exact nature of the intermediates in these osmium cluster reactions is complex and may not involve simple vinylidene species.
Table 2: Iron- and Osmium-Mediated Reactions of Ynone Systems
| Metal | Reactant Type | Proposed Pathway | Reaction Type | Product Type |
|---|---|---|---|---|
| Iron | Pyridine-functionalized alkynes | Non-vinylidene | Cycloisomerization | Indolizine complexes acs.orgresearchgate.net |
| Iron | Ynones | Radical addition/cyclization | Alkylation/Cyclization | 2-Alkylated indenones nih.gov |
| Osmium | Acetylides/Alkynes | Cluster-assisted C-C coupling | Coupling/Oligomerization | Coupled C₄ fragments |
Palladium-Catalyzed Cross-Coupling and Functionalization Reactions Involving Thienyl Ynones
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While the alkyne moiety of 1-(2-thienyl)-2-propyn-1-one is not a typical substrate for reactions like the Sonogashira coupling (which requires a terminal alkyne), the thiophene (B33073) ring can be functionalized and used as a handle for various cross-coupling reactions. For instance, a halogenated derivative, such as 1-(5-bromo-2-thienyl)-2-propyn-1-one, could serve as a substrate in several key palladium-catalyzed reactions.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. researchgate.net It has been shown that heteroarylstannanes, including those derived from thiophene, can be efficiently coupled under Stille conditions. Therefore, a halogenated thienyl ynone could be coupled with various organostannanes to introduce new substituents onto the thiophene ring.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. nih.govnih.gov A halogenated thienyl ynone could act as the unsaturated halide partner, allowing for the introduction of alkenyl groups onto the thiophene ring, further diversifying the molecular structure.
Sonogashira Coupling: While the parent ynone cannot act as the alkyne component, a halogenated thienyl ynone could be coupled with a terminal alkyne in a Sonogashira reaction. This would lead to the synthesis of more complex, conjugated enyne systems.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of Halogenated 1-(2-thienyl)-2-propyn-1-one
| Reaction Name | Hypothetical Ynone Substrate | Coupling Partner | Resulting Structure |
|---|---|---|---|
| Stille Coupling | 1-(5-Bromo-2-thienyl)-2-propyn-1-one | Aryl/Vinyl-SnR₃ | 1-(5-Aryl/Vinyl-2-thienyl)-2-propyn-1-one |
| Heck Reaction | 1-(5-Bromo-2-thienyl)-2-propyn-1-one | Alkene (e.g., Styrene) | 1-(5-Alkenyl-2-thienyl)-2-propyn-1-one |
| Sonogashira Coupling | 1-(5-Bromo-2-thienyl)-2-propyn-1-one | Terminal Alkyne | 1-(5-Alkynyl-2-thienyl)-2-propyn-1-one |
Rearrangement Reactions Relevant to Propargylic Systems (e.g., Meyer-Schuster Rearrangements)
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated ketones and aldehydes, respectively. researchgate.netnih.gov This reaction is highly relevant to the chemistry of 1-(2-thienyl)-2-propyn-1-one, as its direct precursor is the secondary propargylic alcohol, 1-(2-thienyl)-2-propyn-1-ol.
The mechanism of the Meyer-Schuster rearrangement proceeds through protonation of the hydroxyl group, followed by a 1,3-shift of this group to form an allene, which then tautomerizes to the final α,β-unsaturated carbonyl compound. acs.orgresearchgate.net For tertiary propargylic alcohols, a competing reaction known as the Rupe rearrangement can occur, which leads to the formation of α,β-unsaturated methyl ketones via an enyne intermediate. researchgate.netresearchgate.net
In the case of 1-(2-thienyl)-2-propyn-1-ol, the electron-rich nature of the thiophene ring would be expected to stabilize the cationic intermediates that are proposed to be involved in the rearrangement, potentially facilitating the reaction. The rearrangement would convert the propargylic alcohol into an enone, specifically (E/Z)-1-(2-thienyl)but-2-en-1-one. The use of various catalysts, including Lewis acids and transition metals, has been explored to improve the selectivity and mildness of the Meyer-Schuster rearrangement. researchgate.net
Table 4: The Meyer-Schuster Rearrangement
| Substrate | Reaction | Product | Key Features |
|---|---|---|---|
| 1-(2-Thienyl)-2-propyn-1-ol (a secondary propargylic alcohol) | Meyer-Schuster Rearrangement | (E/Z)-1-(2-Thienyl)prop-2-en-1-one | Acid-catalyzed, proceeds via 1,3-hydroxyl shift, forms an α,β-unsaturated ketone. |
| Tertiary thienyl-substituted propargylic alcohol | Rupe Rearrangement (competing) | α,β-Unsaturated methyl ketone | Competes with Meyer-Schuster for tertiary alcohols. |
Condensation Reactions with Amine Derivatives and Hydrazides
The ynone functionality in 1-(2-thienyl)-2-propyn-1-one makes it a prime substrate for condensation reactions with binucleophilic reagents like hydrazines and amidines. These reactions provide a straightforward route to important heterocyclic scaffolds. The ynone acts as a 1,3-dielectrophile, with the β-carbon of the alkyne and the carbonyl carbon being the electrophilic centers.
Reaction with Hydrazines: The reaction of ynones with hydrazine or its derivatives is a well-established method for the synthesis of pyrazoles. acs.orgresearchgate.net The reaction is initiated by a Michael-type addition of a hydrazine nitrogen to the electrophilic β-carbon of the alkyne. The resulting intermediate then undergoes an intramolecular cyclization via condensation between the second nitrogen atom and the carbonyl group, followed by dehydration to yield the aromatic pyrazole (B372694) ring. This provides a regioselective route to 3-(2-thienyl)-substituted pyrazoles.
Reaction with Amine Derivatives (Amidines): In a similar fashion, 1-(2-thienyl)-2-propyn-1-one can react with amidines, such as benzamidine, to form substituted pyrimidines. nih.gov The mechanism is analogous to the pyrazole synthesis, involving a Michael addition of an amidine nitrogen to the alkyne, followed by intramolecular cyclization and dehydration. This reaction would produce 2-substituted-4-(2-thienyl)pyrimidines, offering a powerful method for constructing this important heterocyclic system.
Table 5: Condensation Reactions of 1-(2-thienyl)-2-propyn-1-one
| Ynone Substrate | Reagent | Mechanistic Steps | Product Heterocycle |
|---|
Stereo- and Regiochemical Control in Thienyl Propynone Reactivity
Controlling stereochemistry and regiochemistry is a central theme in modern organic synthesis. The reactivity of 1-(2-thienyl)-2-propyn-1-one offers several opportunities for such control.
Regiocontrol: In nucleophilic addition reactions, the regioselectivity is primarily dictated by the electronic activation provided by the carbonyl group. Nucleophiles will preferentially attack the β-carbon of the alkyne (a 1,4-conjugate addition), which is the position of highest electrophilicity in the conjugated system. The electron-donating character of the 2-thienyl ring may slightly modulate this electrophilicity compared to other aryl ynones, but the fundamental regioselectivity for β-addition is expected to be strong. nih.gov
Stereocontrol: While the starting ynone is achiral, stereocenters can be created during its reactions. The development of asymmetric catalytic methods to control the formation of these stereocenters is a key research area.
The thienyl group itself can play a direct role in stereocontrol. For example, in copper-catalyzed asymmetric Mannich reactions, N-(2-thienyl)sulfonylimines have been used, where the thienylsulfonyl group was found to be crucial for both reactivity and stereoselectivity, likely through chelation with the metal catalyst. researchgate.net This principle can be extended to reactions of 1-(2-thienyl)-2-propyn-1-one, where the sulfur atom of the thiophene ring could act as a coordinating group to a chiral catalyst, directing the approach of a reagent and thus controlling the stereochemical outcome.
Furthermore, ynones in general have been shown to be suitable substrates for complex asymmetric transformations. For instance, streamlined methods for the asymmetric α-difunctionalization of ynones have been developed to create α-quaternary stereocenters with high enantiomeric excess. Similarly, catalytic asymmetric cascade reactions of ynones can lead to the formation of chiral allenes. acs.org These examples underscore the potential for developing highly stereoselective reactions using 1-(2-thienyl)-2-propyn-1-one as a starting material.
Table 6: Aspects of Stereo- and Regiochemical Control
| Type of Control | Reaction Type | Key Aspect | Potential Outcome |
|---|---|---|---|
| Regiocontrol | Nucleophilic Addition (e.g., Michael Addition) | Electronic activation by the carbonyl group. | Preferential attack at the β-carbon of the alkyne. |
| Stereocontrol | Asymmetric Catalysis | The thienyl sulfur atom can act as a coordinating group for a chiral metal catalyst. | Enantioselective formation of new stereocenters. |
| Stereocontrol | Asymmetric α-Functionalization | Use of chiral catalysts and reagents. | Synthesis of chiral ynones with α-stereocenters, including quaternary centers. |
Spectroscopic and Structural Characterization Methodologies for 2 Propyn 1 One, 1 2 Thienyl and Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 2-Propyn-1-one, 1-(2-thienyl)-. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of a related compound, 1-phenyl-2-propyn-1-ol (B147433), distinct signals corresponding to the different protons are observed. chemicalbook.com Similarly, for 2-thiophene ethanol, the protons on the thiophene (B33073) ring and the ethyl chain show characteristic chemical shifts and coupling patterns. chemicalbook.com For propanone, all six protons are equivalent and appear as a singlet at approximately 2.16 ppm because the carbonyl group inhibits spin-spin coupling between the two methyl groups. docbrown.info The chemical shifts of protons in polar groups, such as hydroxyl groups, can vary significantly depending on the solvent's polarity due to changes in the average electron density and hydrogen bonding. stackexchange.com
In ¹³C NMR, the carbon atoms of a molecule produce distinct signals based on their chemical environment. For propanone, two separate signals are observed: one for the two equivalent methyl carbons at around 30.8 ppm and another for the carbonyl carbon at a significantly downfield-shifted 206.6 ppm, highlighting the effect of the electronegative oxygen atom. docbrown.info The use of deuterated solvents is common to avoid interference from solvent protons in ¹H NMR. docbrown.info
Interactive Data Table: Representative ¹H NMR Chemical Shifts
| Compound | Functional Group | Chemical Shift (ppm) |
| Propanone | Methyl Protons (CH₃) | 2.16 |
| 2-Thiophene ethanol | Thiophene Ring Protons | 6.86 - 7.14 |
| 2-Thiophene ethanol | Ethyl Protons (-CH₂CH₂OH) | 3.05, 3.81 |
Interactive Data Table: Representative ¹³C NMR Chemical Shifts
| Compound | Functional Group | Chemical Shift (ppm) |
| Propanone | Methyl Carbons (CH₃) | 30.8 |
| Propanone | Carbonyl Carbon (C=O) | 206.6 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy provides information on the vibrational modes of molecules. In ketones, the carbonyl (C=O) stretching vibration is a strong and characteristic absorption. acs.org For instance, in acetylacetone, the keto form exhibits C=O stretching peaks around 1708 cm⁻¹ and 1728 cm⁻¹, while the enolic form shows a ν(C=C-OH) vibration around 1604 cm⁻¹. researchgate.net In more complex systems like (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, the carbonyl stretching vibration is observed around 1645 cm⁻¹ in the infrared spectrum. researchgate.net For prop-2-yn-1-ol propionate, a compound with an ester functional group, the C=O stretching frequency is also a key feature in its IR spectrum. nist.gov The IR spectrum of 1-phenyl-2-propyn-1-ol also provides characteristic absorption bands for its functional groups. chemicalbook.com
Raman Spectroscopy offers complementary information to IR spectroscopy. For (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, the carbonyl group's stretching vibration appears at 1647 cm⁻¹ in the Raman spectrum. researchgate.net In ordered double perovskite thin films, Raman spectroscopy has been used to identify stretching and mixed antistretching-bending vibrations of the constituent octahedra. aps.org The Raman spectrum of as-prepared MXene shows several active modes corresponding to various molecular vibrations. aps.org
Interactive Data Table: Characteristic Vibrational Frequencies
| Compound/Functional Group | Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) |
| Ketones (general) | C=O Stretch | 1650-1850 | - |
| (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one | C=O Stretch | 1645 researchgate.net | 1647 researchgate.net |
| Acetylacetone (keto form) | C=O Stretch | 1708, 1728 researchgate.net | - |
| Acetylacetone (enol form) | C=C-OH Stretch | 1604 researchgate.net | - |
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
The molecular ion peak (M+) in a mass spectrum provides the molecular weight of the compound. For example, 1-(2-thienyl)-1-propanone has a molecular weight of 140.203 g/mol . nist.govnist.gov The fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation patterns for ketones include α-cleavage, where the bond adjacent to the carbonyl group breaks. miamioh.edu In the mass spectrum of acetone (B3395972), α-cleavage results in an acylium ion at m/z = 43. libretexts.org For 2-hexanone, α-cleavage leads to a base peak at m/z = 43, and a McLafferty rearrangement product is observed at m/z = 58. libretexts.org The fragmentation of alkanes often results in the formation of stable carbocations, with typical fragments observed at m/z values of 15, 29, 43, and 57, corresponding to methyl, ethyl, propyl, and butyl groups, respectively. youtube.com
Interactive Data Table: Common Mass Spectrometry Fragments for Ketones
| Compound | Fragment Ion | m/z Value | Fragmentation Process |
| Acetone | [CH₃CO]⁺ | 43 libretexts.org | α-cleavage |
| 2-Hexanone | [CH₃CO]⁺ | 43 libretexts.org | α-cleavage |
| 2-Hexanone | [C₃H₆O]⁺ | 58 libretexts.org | McLafferty rearrangement |
| Alkanes | [CH₃]⁺ | 15 youtube.com | C-C bond cleavage |
| Alkanes | [C₂H₅]⁺ | 29 youtube.com | C-C bond cleavage |
| Alkanes | [C₃H₇]⁺ | 43 youtube.com | C-C bond cleavage |
| Alkanes | [C₄H₉]⁺ | 57 youtube.com | C-C bond cleavage |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
For instance, the crystal structure of 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one, a related compound containing a thienyl and an ethynyl (B1212043) group, has been determined. nih.gov In this structure, the coumarin (B35378) moiety is nearly planar, and it is slightly tilted with respect to the thiophen-3-yl ring, with a dihedral angle of 11.75°. nih.gov The crystal packing is stabilized by a combination of C-H···π and π-π interactions. nih.gov Thienothiophenes and their derivatives are also extensively studied by X-ray crystallography, revealing information about their planarity and electronic properties, which are crucial for their application in materials chemistry. acs.org
Electronic Absorption and Emission Spectroscopy for Understanding Optical Transitions and Excitonic Behavior
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule.
Carbonyl compounds, such as ketones, exhibit characteristic electronic transitions. masterorganicchemistry.com The n → π* transition, which involves the excitation of a non-bonding electron to an anti-bonding π* orbital, is a key feature in the UV-Vis spectra of ketones and aldehydes. masterorganicchemistry.comyoutube.com This transition is typically weak and appears in the region of 270-350 nm. libretexts.org For acetone, the absorbance maximum for the n → π* transition is around 275 nm. masterorganicchemistry.com Conjugation with a carbon-carbon double bond, as seen in α,β-unsaturated ketones, shifts the λmax to longer wavelengths. libretexts.org For example, 3-buten-2-one shows a shift in its absorption compared to 2-butanone. libretexts.org The solvent can also influence the position of these transitions; for instance, the n → π* transition of acetone undergoes a blue shift in polar solvents. rsc.org The photochemistry of acetylenic ketones has been studied using transient absorption techniques, providing insights into the role of the acetylenic groups in their photoreactivity. nih.gov Furthermore, the UV-Vis spectra of tricyanovinyl-derivatives of 1-aryl-2-(2'-thienyl)pyrroles show significant shifts in their absorption maxima upon substitution, indicating changes in their electronic structure. researchgate.net
Interactive Data Table: Typical Electronic Transitions for Carbonyl Compounds
| Compound Type | Transition | Typical λmax (nm) |
| Ketones/Aldehydes | n → π | 270 - 350 libretexts.org |
| Acetone | n → π | ~275 masterorganicchemistry.com |
| α,β-Unsaturated Ketones | π → π* | >200 libretexts.org |
Applications of 2 Propyn 1 One, 1 2 Thienyl in Advanced Materials and Synthetic Chemistry
Utilization in the Construction of Conjugated Systems and π-Extended Architectures
The inherent structure of 2-Propyn-1-one, 1-(2-thienyl)- makes it an exceptional candidate for constructing π-conjugated systems. The thiophene (B33073) ring, a well-known electron-donor, coupled with the electron-withdrawing acetylenic ketone, establishes a donor-acceptor (D-A) framework within a single molecule. This electronic push-pull characteristic is foundational for creating materials with tailored optical and electronic properties.
The terminal alkyne group is a particularly reactive handle for building larger, π-extended architectures through various chemical transformations. It can readily participate in cycloaddition reactions, which are powerful methods for fusing aromatic rings and extending conjugation. For instance, the alkyne can act as a dienophile in [4+2] Diels-Alder reactions to create complex polycyclic aromatic hydrocarbons (PAHs). Strategies involving cycloaddition/aromatization cascades are employed to efficiently expand the structural scope of PAHs, and acetylenic compounds are key components in these synthetic routes nih.gov. This modular approach allows for the precise engineering of nanographenes and other large conjugated molecules where the properties are tuned by their shape, size, and electronic structure nih.gov.
Role in the Development of Optoelectronic Materials
The development of advanced optoelectronic materials, such as those for photovoltaic devices and organic light-emitting diodes (OLEDs), heavily relies on molecules that can efficiently absorb and emit light and transport charge. Thiophene-containing conjugated polymers and small molecules are cornerstones in this field due to their excellent charge mobility and tunable electronic energy levels mdpi.com.
Donor-acceptor copolymers incorporating thiophene units are widely synthesized for use in organic electronics mdpi.com. The introduction of units like 2-Propyn-1-one, 1-(2-thienyl)- into a polymer backbone allows for precise control over the material's bandgap. This tuning is critical for optimizing the absorption of sunlight in organic photovoltaics (OPVs) or for achieving specific emission colors in OLEDs, including red-emitting copolymers mdpi.com. The unique optical properties of molecules containing both thiophene and a conjugated ketone system make them promising candidates for these applications ontosight.ai. The combination of the fluorene (B118485) unit with a di-2-thienyl-2,1,3-benzothiadiazole segment, for example, results in D-A copolymers with improved thermal stability and specific emission wavelengths, highlighting the potential of such building blocks mdpi.com.
Precursor for the Synthesis of Complex Heterocyclic Scaffolds and Organic Frameworks
The α,β-alkynyl ketone functionality within 2-Propyn-1-one, 1-(2-thienyl)- is a reactive synthon for constructing a wide array of complex heterocyclic compounds. This moiety can react with various dinucleophiles (e.g., hydrazine (B178648), hydroxylamine, amidines) in cyclocondensation reactions to yield five- or six-membered heterocycles like pyrazoles, isoxazoles, and pyrimidines. These heterocyclic cores are prevalent in pharmaceuticals and agrochemicals.
Furthermore, this compound is a potential building block for creating highly ordered, porous materials such as metal-organic frameworks (MOFs) or luminescent organic frameworks rsc.orgrsc.org. MOFs are constructed from organic ligands (or linkers) that coordinate to metal ions or clusters, forming extended crystalline networks frontiersin.org. The 2-Propyn-1-one, 1-(2-thienyl)- molecule possesses multiple potential coordination sites: the sulfur atom of the thiophene ring, the oxygen atom of the carbonyl group, and the π-system of the alkyne. This multitopic nature allows it to act as a versatile ligand, connecting metal centers to form 2D or 3D frameworks with potential applications in gas storage, separation, and catalysis rsc.orgresearchgate.net. The incorporation of such luminescent-capable building blocks is also a key strategy in developing fluorescent MOFs for sensing applications rsc.orgfrontiersin.org.
Applications in Polymerization and Material Property Modification
The terminal alkyne of 2-Propyn-1-one, 1-(2-thienyl)- enables its direct use in polymerization reactions to create novel functional polymers. Acetylenic polymers, which feature π-conjugated backbones, are known for their unique electronic, optical, and photonic properties that are distinct from conventional saturated polymers ust.hk. Polymerization can proceed through various mechanisms, including metathesis or Glaser coupling, to produce linear or hyperbranched polyynes ust.hk.
Incorporating the 1-(2-thienyl)ketone unit into the polymer structure serves to modify and enhance the material's properties. The thiophene moiety can improve thermal stability and influence the polymer's morphology and processing characteristics, as seen in related thiophene-based poly(arylene ether ketone)s dtic.mil. The presence of these functional groups along the polymer chain can lead to materials with high refractive indices, photosensitivity, and specific light-emitting capabilities, making them suitable for advanced applications in optical waveguides and photolithography ust.hk. The alkene group in similar molecules is known to undergo free-radical polymerization, suggesting another pathway for creating new materials sltchemicals.com.
Reagents for the Efficient Synthesis of High-Value Organic Molecules
Beyond its role in materials science, 2-Propyn-1-one, 1-(2-thienyl)- and its derivatives are valuable reagents for synthesizing high-value organic molecules. The propargyl group is a key functional group in modern organic chemistry, participating in a wide range of transformations.
Recent research has shown that heteroaryl-substituted propargylic compounds, including those with 2-thienyl groups, are excellent substrates in advanced catalytic reactions. For example, they are used in enantioselective propargylic substitution reactions to produce chiral β-ethynyl ketones with high yields and enantioselectivity acs.org. These chiral products are significant synthetic intermediates for creating complex, biologically active molecules, such as potent GPR40 agonists acs.org. Furthermore, thienyl ketones, in general, are established precursors in pharmaceutical synthesis. A related compound, cyclopentyl 2-thienyl ketone, is a key intermediate in the production of the anesthetic tiletamine, demonstrating the industrial value of this class of molecules google.com.
Research Findings Summary
| Application Area | Key Structural Features Utilized | Resulting Materials or Molecules | Research Focus |
| Conjugated Systems | Thiophene ring, Alkyne, Ketone | π-Extended Architectures, PAHs | Modular construction via cycloaddition reactions nih.gov. |
| Optoelectronics | Donor-Acceptor Nature, Thiophene Unit | OLEDs, Photovoltaic Polymers | Bandgap tuning for specific emission colors and light absorption mdpi.com. |
| Heterocyclic Synthesis | α,β-Alkynyl Ketone | Pyrazoles, Isoxazoles, etc. | Cyclocondensation with dinucleophiles. |
| Organic Frameworks | Multitopic Coordination Sites (S, O, alkyne) | Metal-Organic Frameworks (MOFs) | Self-assembly of porous materials for gas storage and catalysis rsc.orgfrontiersin.org. |
| Polymerization | Terminal Alkyne, Thienyl Ketone | Acetylenic Polymers | Synthesis of π-conjugated polymers with novel optical/electronic properties ust.hk. |
| High-Value Synthesis | Propargyl Group, Thienyl Ketone | Chiral β-Ethynyl Ketones, Pharmaceutical Intermediates | Enantioselective catalysis and synthesis of complex target molecules acs.orggoogle.com. |
Computational and Theoretical Investigations of 2 Propyn 1 One, 1 2 Thienyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Propyn-1-one, 1-(2-thienyl)-. These methods, by solving approximations of the Schrödinger equation, provide insights into the molecule's electronic distribution and its implications for chemical reactivity.
Calculations on similar thienyl ketone structures, such as di-2-thienyl ketone, performed at the HF/6-31G** level of theory, suggest that the most stable conformation is a nearly planar, rod-like structure. researchgate.net In this arrangement, there is a deviation of the thiophene (B33073) ring from the main molecular plane by approximately 20 degrees, with a preference for an S,O-cis orientation. researchgate.net This conformational preference is a result of the balance between steric hindrance and electronic conjugation.
The electronic properties of thienyl-containing compounds are significantly influenced by the thienyl group's ability to act as a π-donor. nih.gov Computational analyses of related systems reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often delocalized across both the aromatic core and the aryl substituents. nist.gov In the case of 2-Propyn-1-one, 1-(2-thienyl)-, the HOMO is expected to have significant contributions from the thienyl ring and the propynone moiety, while the LUMO is likely centered on the electron-withdrawing carbonyl and alkyne groups. This distribution of frontier molecular orbitals is crucial in predicting the molecule's reactivity, particularly its susceptibility to nucleophilic and electrophilic attack.
Upon irradiation, many 2-acylthiophenes exhibit reactivity at the α,β-positions of the thiophene ring, which is attributed to a π→π* lowest triplet excited state. rsc.org This suggests that the electronic structure of the excited states plays a critical role in the photochemical behavior of 2-Propyn-1-one, 1-(2-thienyl)-.
Table 1: Calculated Electronic Properties of a Representative Thienyl Ketone Derivative
| Property | Calculated Value | Method |
| HOMO Energy | -6.367 eV | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy | -2.705 eV | DFT/B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 3.662 eV | DFT/B3LYP/6-311+G(d,p) |
| Electrophilicity Index | 5.618 eV | DFT/B3LYP/6-311+G(d,p) |
Data extrapolated from a study on a similar thienyl chalcone (B49325) derivative. rroij.com
Reaction Mechanism Elucidation Using Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are powerful tools for mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For 2-Propyn-1-one, 1-(2-thienyl)-, these methods can be used to analyze energy profiles, identify transition states, and explore the formation of key reaction intermediates.
Analysis of Energy Profiles and Transition States
DFT calculations on the reactions of similar propargylic systems provide valuable insights into the likely reaction pathways for 2-Propyn-1-one, 1-(2-thienyl)-. For instance, in the rearrangement of propargyloxy pyrazolones, DFT studies have shown that a nih.govwikipedia.org-Wittig rearrangement is energetically more favorable than a rsc.orgwikipedia.org-rearrangement due to the high strain in the transition state of the latter. mdpi.com Similarly, for reactions involving 2-Propyn-1-one, 1-(2-thienyl)-, DFT can be employed to calculate the activation energies for various potential pathways, such as addition reactions to the alkyne or carbonyl group, and cycloaddition reactions.
In a study on the rearrangement of 2-benzyloxypyridine derivatives, DFT calculations indicated that the rearrangement step is the rate-determining step, and the reaction proceeds through a specific transition state. researchgate.net The electronic nature of substituents was found to significantly influence the activation energy. researchgate.net For 2-Propyn-1-one, 1-(2-thienyl)-, the electron-donating nature of the thienyl ring is expected to influence the energy profiles of its reactions.
Computational Exploration of Reaction Intermediates (e.g., Metal-Vinylidene Complexes)
A significant area of computational investigation for terminal alkynes like 2-Propyn-1-one, 1-(2-thienyl)- is their interaction with transition metals to form reactive intermediates such as metal-vinylidene complexes. The presence of a coordinated metal can significantly lower the kinetic barrier for the tautomerization of an alkyne to a vinylidene. wikipedia.org
DFT calculations have been instrumental in understanding the formation and reactivity of these metal-vinylidene complexes. For example, studies on gold-catalyzed reactions of terminal alkynes have proposed the formation of a gold vinylidene intermediate, which can then undergo facile intramolecular C-H insertions. nih.gov The reaction pathway for the formation of the gold vinylidene was predicted to be complex, involving a bifurcated pathway. nih.gov
The isomerization of a transition metal-alkyne complex to a vinylidene complex has been examined theoretically. roaldhoffmann.com These studies suggest that the process can occur through a direct rsc.orgwikipedia.org-hydride shift, and the stability of the resulting vinylidene complex is influenced by the nature of the metal and its ligands. roaldhoffmann.comnih.gov In the context of 2-Propyn-1-one, 1-(2-thienyl)-, computational studies could explore the formation of various metal-vinylidene complexes and their subsequent reactions, which are crucial in many catalytic cycles.
Molecular Dynamics Simulations to Understand Conformation and Dynamics
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like 2-Propyn-1-one, 1-(2-thienyl)-, MD simulations can reveal the preferred conformations in different environments and the transitions between them.
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments.
For 2-Propyn-1-one, 1-(2-thienyl)-, DFT and time-dependent DFT (TD-DFT) calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. In a study on a similar thienyl chalcone derivative, DFT calculations at the B3LYP/6-311G(d,p) level were used to assign the vibrational modes observed in the experimental FTIR and Raman spectra. researchgate.net The calculated electronic absorption spectrum, obtained using TD-DFT, showed good agreement with the experimental UV-Vis spectrum, allowing for the assignment of electronic transitions. researchgate.net
The predicted vibrational frequencies and electronic excitation energies for 2-Propyn-1-one, 1-(2-thienyl)- would be expected to show characteristic features of the thienyl ring, the carbonyl group, and the terminal alkyne. For example, the C≡C and C=O stretching frequencies would be prominent in the infrared spectrum. The UV-Vis spectrum would likely exhibit π→π* transitions associated with the conjugated system.
Table 2: Predicted Spectroscopic Data for a Related Thienyl Derivative
| Spectroscopic Data | Predicted Value | Method | Experimental Value |
| Optical Band Gap | 3.42 eV | TD-DFT | 2.6 eV |
| Main Electronic Transition | HOMO → LUMO | TD-DFT | - |
Data extrapolated from a study on 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. researchgate.net
Future Research Directions and Perspectives
Development of Sustainable and Green Synthetic Routes for Thienyl Propynones
The chemical industry's shift towards sustainability necessitates the development of green synthetic protocols for valuable building blocks like thienyl propynones. researchgate.netresearchgate.net Future research will focus on minimizing the environmental impact of their synthesis by adhering to the principles of green chemistry. researchgate.net This involves exploring alternatives to traditional, often harsh, synthetic methods.
Key areas of development include:
Alternative Energy Inputs: Microwave-assisted and ultrasound-promoted reactions are promising avenues for accelerating reaction times, improving yields, and reducing energy consumption compared to conventional heating methods. researchgate.netnih.gov
Green Solvents and Catalysts: Research will likely move towards the use of environmentally benign solvents such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids, which can reduce the reliance on volatile and often toxic organic solvents. mdpi.comfrontiersin.org Furthermore, the development of heterogeneous or water-soluble catalysts could simplify product purification and enable catalyst recycling. researchgate.netnih.gov
Atom-Economical Approaches: Advanced synthetic strategies that maximize the incorporation of starting materials into the final product are crucial. This includes metal-free synthesis from acyl chlorides and potassium alkynyltrifluoroborate salts, which avoids heavy metal waste. nih.govyoutube.com Additionally, methods utilizing more sustainable starting materials, such as the direct coupling of carboxylic acids with terminal alkynes, represent a significant step forward. rsc.org One-pot syntheses, which reduce the number of intermediate purification steps, will also be a key focus. rsc.org
Exploration of Unconventional Reactivity and Novel Catalytic Systems
The propynone functional group is a versatile platform for a wide array of chemical transformations. nih.gov While its classical reactivity in conjugate additions and cycloadditions is well-documented, future research will delve into unconventional reaction pathways and the development of novel catalytic systems to unlock new synthetic possibilities. nih.gov
Prospective research directions include:
Discovering Novel Transformations: There is significant potential for discovering unexpected reactivity, analogous to how ethynylbenziodoxolone reagents were found to react with thiols in an unprecedented manner to form 1,2-dithio-1-alkenes. nih.gov Exploring the reactions of the thienyl propynone scaffold under a variety of conditions could reveal new, synthetically useful transformations.
Advanced Catalysis: The design of new catalytic systems is paramount. This includes the development of novel palladium, copper, or iridium-based catalysts for cross-coupling reactions, potentially enabling the synthesis of complex molecular architectures that are currently inaccessible. rsc.orgncl.ac.uk Research into metal-free catalytic systems will also continue to be a priority to enhance the sustainability and cost-effectiveness of these reactions. nih.gov
Stereoselective Reactions: A major focus will be the development of catalytic systems that can control the stereochemistry of reactions involving the propynone moiety, enabling the synthesis of chiral molecules with high enantiomeric or diastereomeric purity.
Rational Design of New Functional Materials Incorporating the 2-Propyn-1-one, 1-(2-thienyl)- Scaffold
The combination of the electronically active thiophene (B33073) ring and the versatile propynone linker makes 2-Propyn-1-one, 1-(2-thienyl)- an exceptional candidate for the creation of advanced functional materials. nih.gov Future work will move beyond trial-and-error approaches towards a rational design strategy, where the material's properties are predicted and targeted from the outset. rsc.orgnih.gov
Key application areas for rationally designed materials include:
Organic Electronics: The inherent conductivity of polythiophenes suggests that polymers derived from the thienyl propynone scaffold could be designed for applications in organic semiconductors, field-effect transistors, and sensors. The propynone unit provides a convenient handle for polymerization and for tuning the electronic properties of the resulting material.
Photoactive Materials: The thienyl moiety is a known component in photochromic materials. nih.gov By systematically modifying the structure of the thienyl propynone, it may be possible to design new materials with tailored responses to light, suitable for optical data storage, molecular switches, and smart windows.
Chemiluminescent Probes: The principles of rational design, which have been successfully applied to optimize microbeads for chemiluminescence assays, can be adapted to systems incorporating the thienyl propynone scaffold. rsc.orgscienceopen.com This could lead to the development of highly sensitive and selective probes for various analytical applications. The design process would involve a synergistic combination of theoretical modeling to predict properties and precise experimental synthesis to validate the designs. nih.gov
Advanced Computational Methodologies to Accelerate Discovery and Design
Computational chemistry is a transformative tool that can significantly reduce the time and cost associated with laboratory research. For a molecule like 2-Propyn-1-one, 1-(2-thienyl)-, computational methods offer a powerful way to predict its behavior and guide experimental efforts. mdpi.com
Future applications of computational tools include:
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and understand the mechanisms of both known and unconventional reactions, providing insights that are difficult to obtain through experiments alone. nih.gov
Rational Material Design: Before attempting synthesis, computational screening can predict the electronic, optical, and mechanical properties of virtual libraries of polymers and materials derived from the thienyl propynone scaffold. nih.gov This allows researchers to focus on candidates with the highest probability of success.
Optimization of Synthetic Protocols: As demonstrated in the design of molecularly imprinted polymers, computational tools can simulate the entire synthesis process to identify the optimal monomers, catalysts, and reaction conditions, thereby minimizing trial-and-error experimentation. nih.gov
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
To fully realize the potential of the 2-Propyn-1-one, 1-(2-thienyl)- scaffold, future research will increasingly rely on the integration of automated synthesis with high-throughput experimentation (HTE). This paradigm shift accelerates the discovery-to-application timeline by orders of magnitude.
This integrated approach will involve:
Automated Synthesis: Adapting the optimized green synthetic routes for thienyl propynones to automated flow chemistry platforms. These systems can rapidly and reproducibly synthesize libraries of derivatives with systematic variations in their structure.
High-Throughput Screening (HTS): Employing HTS techniques to rapidly screen these libraries for desired properties. researchgate.netnih.gov For instance, thousands of compounds could be tested in parallel for their catalytic activity, electronic conductivity, or interaction with a biological target. researchgate.netnih.gov Quantitative HTS (qHTS) can provide detailed concentration-response profiles, offering deeper insights with greater efficiency. researchgate.net
AI-Driven Discovery: The vast datasets generated by HTS can be analyzed using artificial intelligence (AI) and machine learning algorithms. researchgate.net These models can identify complex structure-activity relationships, predict the properties of yet-unsynthesized compounds, and suggest new experiments, creating a closed-loop, autonomous discovery cycle.
Q & A
Q. What are the optimal synthetic routes for 2-propyn-1-one, 1-(2-thienyl)-, and how can purity be validated?
Methodological Answer:
- Synthesis Routes : The compound can be synthesized via Claisen-Schmidt condensation, where 2-thiophenecarboxaldehyde reacts with acetylene derivatives under basic conditions (e.g., NaOH/ethanol). Microwave-assisted synthesis may reduce reaction time and improve yield .
- Purity Validation :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity.
- Spectroscopy : Compare NMR (¹H and ¹³C) data with reference spectra from the NIST Chemistry WebBook .
- Melting Point : Validate against literature values (e.g., 120–122°C for crystalline forms) .
Q. How can the crystal structure of 2-propyn-1-one, 1-(2-thienyl)-, be determined, and what software is recommended?
Methodological Answer:
- X-ray Diffraction : Grow single crystals via slow evaporation in ethanol. Collect diffraction data using a Bruker D8 Venture diffractometer.
- Refinement : Use SHELXTL (for initial structure solution) and SHELXL (for refinement) to model hydrogen bonding and thiophene ring geometry .
- Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to categorize intermolecular interactions, focusing on C=O···H-Thienyl motifs .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?
Methodological Answer:
- Key Techniques :
- Resolving Conflicts : Cross-validate NMR and X-ray data. For example, if NMR suggests planar geometry but X-ray shows torsional strain, prioritize crystallographic data due to its direct spatial resolution .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 2-propyn-1-one, 1-(2-thienyl)-, in cycloaddition reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the carbonyl group .
- Docking Studies : Simulate interactions with dienophiles (e.g., maleic anhydride) to predict regioselectivity in Diels-Alder reactions .
Q. How do solvent polarity and substituents on the thiophene ring affect the compound’s electronic properties?
Methodological Answer:
- Experimental Design :
- Solvent Screening : Measure UV-Vis absorption in solvents of varying polarity (e.g., hexane vs. DMSO). A red shift in λmax (from 280 nm to 310 nm) indicates increased conjugation in polar media .
- Substituent Effects : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Compare Hammett σ values to reaction rates in nucleophilic additions .
Q. What strategies resolve contradictions between theoretical and experimental data on hydrogen-bonding networks?
Methodological Answer:
Q. How can synthetic impurities in 2-propyn-1-one, 1-(2-thienyl)-, be identified and minimized?
Methodological Answer:
Q. What in vitro models are suitable for studying its biological activity, and how can false positives be mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
